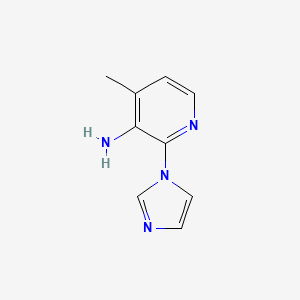
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is found in the structure of biotin, which is among the B group vitamins, in histidine, which is a semi-exogenous amino acid, in purine bases such as adenine and guanine, in uric acid, in drugs such as hydantoin .
Synthesis Analysis
Imidazole derivatives can be synthesized from a variety of methods. For example, 1H- and 2H-indazoles can be synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR), and mass spectroscopy .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, they can participate in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
Imidazole derivatives generally have unique chemical and physical properties such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .Scientific Research Applications
Therapeutic Potential
- Scientific Field : Pharmacology
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Coordination Polymers
- Scientific Field : Inorganic Chemistry
- Application Summary : Coordination polymers (CPs) are a series of solid-state materials with an infinite framework structure, generated by the self-assembly of metal ions and organic ligands .
- Methods of Application : Three novel coordination polymers were synthesized by the self-assembly of mixed ligands with Zn (II) and Cu (II) under solvothermal conditions .
- Results or Outcomes : The luminescence properties (for 1) and UV-vis spectrum (for 2 and 3) were also studied and discussed .
Antihypertensive Potential
- Scientific Field : Pharmacology
- Application Summary : Some imidazole derivatives have been synthesized and evaluated for their antihypertensive potential .
- Methods of Application : For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid was synthesized and evaluated for antihypertensive potential in rats .
- Results or Outcomes : The results of the anti-hypertensive activity were promising .
Anti-HIV Activity
- Scientific Field : Virology
- Application Summary : Imidazole derivatives have been synthesized and evaluated as potent inhibitors of human immunodeficiency virus type-1 (HIV-1) .
- Methods of Application : A series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide [imidazole thioacetanilide (ITA)] derivatives were synthesized .
- Results or Outcomes : All of the newly synthesized imidazole thioacetanilides were first evaluated for their anti-HIV activity .
Natural Products
- Scientific Field : Organic Chemistry
- Application Summary : Imidazole is a basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- Methods of Application : Imidazole was first synthesized by Heinrich Debus in 1858, but various imidazole derivatives had been discovered as early as the 1840s .
- Results or Outcomes : Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .
Agriculture
- Scientific Field : Agriculture
- Application Summary : Imidazole-containing compounds have applications in agriculture .
- Methods of Application : The specific methods of application in agriculture are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes in agriculture are not mentioned in the source .
Safety And Hazards
Future Directions
The future directions of research on imidazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-imidazol-1-yl-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFSRNWXMUTEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


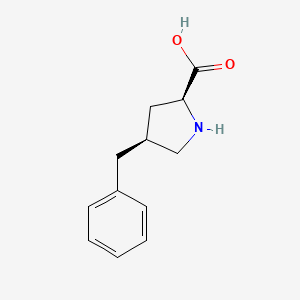

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
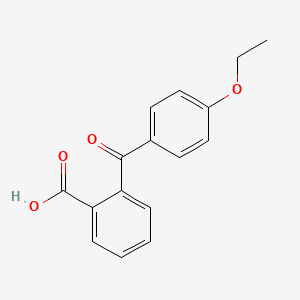
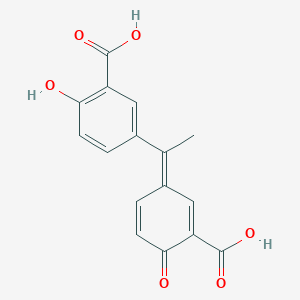
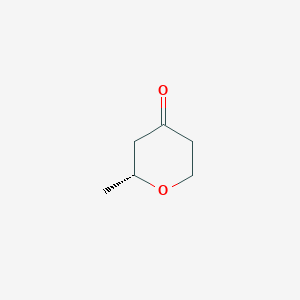
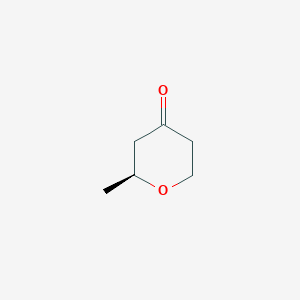
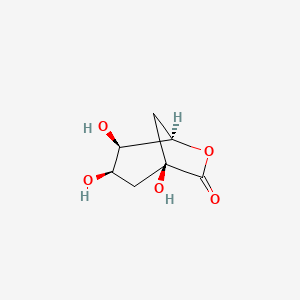
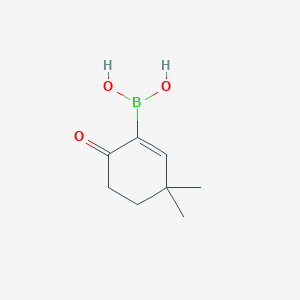
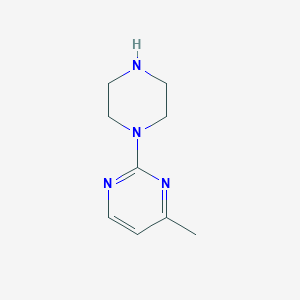
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)